Propionaldehyde 2,4-Dinitrophenylhydrazone

Übersicht

Beschreibung

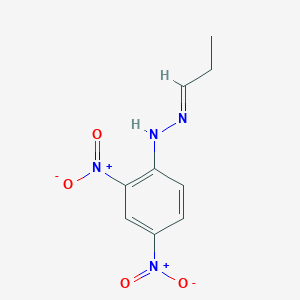

Propionaldehyde 2,4-Dinitrophenylhydrazone, also known as this compound, is a useful research compound. Its molecular formula is C9H10N4O4 and its molecular weight is 238.20 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2504. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 1-(2,4-dinitrophenyl)-2-propylidenehydrazine, also known as 2,4-Dinitrophenol (DNP), is the mitochondrial membrane . DNP acts as an uncoupler of oxidative phosphorylation in mitochondria . It disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production .

Mode of Action

DNP increases the proton current through pure lipid membranes, similar to other chemical uncouplers . This uncoupling effect leads to the rapid loss of ATP as heat, causing a dose-dependent increase in metabolic rate and body temperature . This process is known as mitochondrial uncoupling .

Biochemical Pathways

The primary biochemical pathway affected by DNP is oxidative phosphorylation . By disrupting the proton gradient across the mitochondrial membrane, DNP prevents the synthesis of ATP from ADP, effectively uncoupling the electron transport chain from ATP synthesis . This results in the energy from electron transport being released as heat rather than being used to produce ATP .

Pharmacokinetics

The pharmacokinetics of DNP have been studied in animal models . Experimentally measured partition coefficients were found to be less than 1 for all analyzed tissues . DNP exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .

Result of Action

The primary result of DNP’s action is an increase in metabolic rate and body temperature . This can lead to uncontrolled hyperthermia, with body temperatures reaching up to 44 °C (111 °F) in cases of overdose . In the early 20th century, DNP was used as a weight loss drug due to its ability to increase metabolic rate .

Action Environment

The action of DNP can be influenced by various environmental factors For instance, the compound’s efficacy and stability can be affected by factors such as temperature, pH, and the presence of other substances in the environment.

Biologische Aktivität

Propionaldehyde 2,4-dinitrophenylhydrazone (PDNPH) is a derivative formed from the reaction of propionaldehyde with 2,4-dinitrophenylhydrazine. This compound is primarily utilized in analytical chemistry for the qualitative and quantitative detection of carbonyl compounds, particularly aldehydes and ketones. Understanding its biological activity is crucial for its application in various fields, including environmental analysis and toxicology.

- Molecular Formula : C₉H₁₀N₄O₄

- Molecular Weight : 238.20 g/mol

- CAS Number : 725-00-8

- Appearance : Orange to yellow solid

The structure of PDNPH includes a hydrazone functional group which contributes to its reactivity with carbonyl compounds. The presence of two nitro groups enhances its electrophilic character, making it a useful reagent in organic synthesis and analytical chemistry.

PDNPH reacts with carbonyl groups through nucleophilic addition, forming stable hydrazones. This reaction is characterized by the formation of a precipitate that can be isolated and analyzed. The reaction can be represented as follows:

This mechanism is pivotal in the identification and quantification of aldehydes and ketones in various samples.

Toxicological Studies

Research indicates that PDNPH can exhibit cytotoxic effects under certain conditions. In studies examining its impact on cell viability, PDNPH demonstrated a dose-dependent decrease in cell proliferation in various cell lines. The cytotoxicity is believed to arise from oxidative stress induced by the compound.

Environmental Impact

PDNPH has been employed as a derivatizing agent for environmental samples to detect volatile organic compounds (VOCs). Its application in trapping aldehydes from tobacco smoke has been particularly significant, highlighting its role in assessing air quality and potential health risks associated with inhalation exposure.

Analytical Applications

PDNPH is widely used in analytical chemistry for the following purposes:

- Qualitative Analysis : Identification of carbonyl compounds through colorimetric changes upon reaction.

- Quantitative Analysis : Measurement of concentration levels using techniques such as High-Performance Liquid Chromatography (HPLC). Studies have shown that adding phosphoric acid can enhance the stability and detection limits of PDNPH derivatives during analysis .

Case Studies

-

Detection of Carbonyls in Tobacco Smoke :

A study utilized PDNPH to derivatize carbonyls present in tobacco smoke. The results indicated effective trapping and quantification of harmful aldehydes, demonstrating PDNPH's utility in environmental health assessments . -

Cytotoxicity Assessment :

Research exploring the cytotoxic effects of PDNPH on human cell lines revealed significant reductions in cell viability at higher concentrations, suggesting potential implications for safety assessments when used in laboratory settings .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₄O₄ |

| Molecular Weight | 238.20 g/mol |

| Melting Point | 163 °C |

| Solubility | Soluble in organic solvents |

| Application | Description |

|---|---|

| Qualitative Detection | Formation of colored precipitate |

| Quantitative Analysis | HPLC with phosphoric acid addition |

Wissenschaftliche Forschungsanwendungen

Analytical Applications

1. Environmental Analysis

Propionaldehyde DNPH is widely used for the detection and quantification of aldehydes and ketones in environmental samples. Its application is critical in monitoring air quality and assessing pollution levels.

- Methodology : The compound forms stable hydrazones with carbonyl groups, which can be analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

| Application Area | Method | Detection Limit |

|---|---|---|

| Air Quality Monitoring | HPLC | ng/m³ |

| Water Quality Analysis | GC | µg/L |

Case Study : A study conducted on urban air quality utilized propionaldehyde DNPH for measuring formaldehyde levels, revealing significant correlations between traffic density and aldehyde concentrations in the atmosphere .

2. Food Safety Testing

In the food industry, propionaldehyde DNPH is employed to detect carbonyl compounds that may indicate spoilage or contamination.

- Methodology : Samples are derivatized with DNPH, followed by HPLC analysis to quantify the levels of specific aldehydes.

| Sample Type | Target Compound | Detection Method |

|---|---|---|

| Fruits | Acetaldehyde | HPLC |

| Dairy Products | Butyraldehyde | GC |

Case Study : Research on dairy products demonstrated that using propionaldehyde DNPH improved detection sensitivity for butyraldehyde, aiding in spoilage detection .

Biological Applications

1. Metabolic Studies

Propionaldehyde DNPH plays a role in studying metabolic pathways involving aldehydes. It helps in identifying metabolites formed during various biochemical processes.

- Methodology : The compound is used to trap reactive carbonyl species, allowing for subsequent analysis via mass spectrometry.

| Biological Context | Analyte | Analytical Technique |

|---|---|---|

| Diabetes Research | Glucose-derived aldehydes | Mass Spectrometry |

| Cancer Research | Lipid peroxidation products | HPLC |

Case Study : In diabetes research, propionaldehyde DNPH was utilized to analyze glucose-derived aldehydes, providing insights into oxidative stress markers associated with the disease .

Eigenschaften

CAS-Nummer |

725-00-8 |

|---|---|

Molekularformel |

C9H10N4O4 |

Molekulargewicht |

238.20 g/mol |

IUPAC-Name |

2,4-dinitro-N-[(Z)-propylideneamino]aniline |

InChI |

InChI=1S/C9H10N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h3-6,11H,2H2,1H3/b10-5- |

InChI-Schlüssel |

NFQHZOZOFGDSIN-YHYXMXQVSA-N |

SMILES |

CCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Isomerische SMILES |

CC/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Kanonische SMILES |

CCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Piktogramme |

Flammable; Irritant |

Synonyme |

Propanal 2-(2,4-Dinitrophenyl)hydrazone; Propanal(2,4-Dinitrophenyl)hydrazone; Propionaldehyde (2,4-Dinitrophenyl)hydrazone; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Propionaldehyde 2,4-Dinitrophenylhydrazone involved in studying enzymatic reactions?

A1: this compound is utilized as a derivative to isolate and study the enzymatic conversion of 1,2-propanediol to propionaldehyde. [] Researchers used a tritium-labeled DBC coenzyme (a coenzyme involved in the reaction) and reacted it with 1,2-propanediol in the presence of a specific enzyme. The resulting propionaldehyde was then trapped by reacting it with 2,4-dinitrophenylhydrazine, forming the easily isolable this compound. By measuring the tritium transfer to this derivative, researchers could confirm the mechanism of hydrogen transfer during the enzymatic reaction. []

Q2: What is known about the structural characteristics of this compound?

A2: While the provided research paper [] focuses on the use of this compound as a derivative in an enzymatic study, a separate research paper [] delves into its crystal structure. This paper reports the refinement of the crystal structure of this compound (C9H10N4O4) using X-ray diffraction data. [] This detailed structural information is crucial for understanding its physicochemical properties and potential applications in various fields.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.